Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

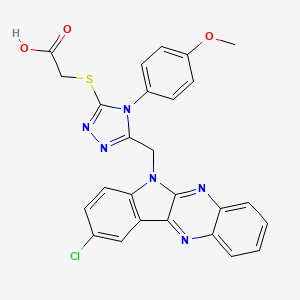

This compound is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core includes a 9-chloro-6H-indolo(2,3-b)quinoxaline moiety, a 1,3,4-triazole ring substituted with a 4-methoxyphenyl group, and a thioether-linked acetic acid side chain. The indoloquinoxaline system is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the triazole ring offers hydrogen-bonding capabilities. The thioacetic acid group may contribute to solubility in polar solvents or reactivity in biological systems.

Properties

CAS No. |

116989-81-2 |

|---|---|

Molecular Formula |

C26H19ClN6O3S |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C26H19ClN6O3S/c1-36-17-9-7-16(8-10-17)33-22(30-31-26(33)37-14-23(34)35)13-32-21-11-6-15(27)12-18(21)24-25(32)29-20-5-3-2-4-19(20)28-24/h2-12H,13-14H2,1H3,(H,34,35) |

InChI Key |

BYCLATWCVSVMDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoloquinoxaline Derivatives

Compounds with indoloquinoxaline cores are studied for their optical properties and biological activity (e.g., anticancer, antiviral). For example:

- 9-Chloro-6H-indolo(2,3-b)quinoxaline derivatives often exhibit enhanced DNA intercalation due to the chloro substituent’s electron-withdrawing effects, improving binding affinity compared to non-halogenated analogs. The methyl group at position 6 (as in the target compound) may sterically hinder intercalation but improve metabolic stability .

Triazole-Containing Compounds

The 1,3,4-triazole ring is a common pharmacophore. For instance:

- Compound 9a (5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one) shares a chlorinated aromatic system and heterocyclic core. However, its imidazolone ring differs from the triazole in the target compound, likely altering hydrogen-bonding patterns and solubility. The thioacetic acid group in the target compound may enhance water solubility compared to 9a’s imidazolone .

Methoxyphenyl-Substituted Analogs

The 4-methoxyphenyl group is prevalent in kinase inhibitors (e.g., tyrosine kinase inhibitors). Its electron-donating methoxy group can increase metabolic resistance compared to unsubstituted phenyl rings, as seen in comparative studies of similar triazole derivatives .

Key Structural and Functional Differences

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this indoloquinoxaline-triazole acetic acid derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the indoloquinoxaline core followed by triazole ring formation. Key steps include:

- Core Functionalization: Introduce the 9-chloro substituent via electrophilic substitution, ensuring regioselectivity using directing groups or controlled reaction conditions .

- Triazole Formation: Employ Huisgen 1,3-dipolar cycloaddition (click chemistry) for 1,3,4-triazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is optimal for regioselective 1,4-disubstituted triazoles .

- Thioether Linkage: Use nucleophilic substitution (e.g., S-alkylation) to attach the acetic acid moiety to the triazole-thiol intermediate. Solvent choice (e.g., DMF or acetic acid) and alkali catalysts (e.g., NaOAc) are critical for yield optimization .

Optimization Parameters: Monitor reaction time, temperature (reflux vs. room temperature), and stoichiometry ratios using LC-MS for real-time analysis .

What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Methodological Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Determines molecular weight and purity. For example, a peak at m/z corresponding to [M+H]+ confirms the molecular ion .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H stretches for triazole/indole) .

- NMR Analysis:

- Elemental Analysis: Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

How can researchers resolve contradictions between solubility data and observed bioactivity in vitro?

Methodological Answer:

- Solubility Enhancement Strategies:

- Bioactivity Validation:

What computational approaches predict the electronic effects of substituents on the indoloquinoxaline core?

Methodological Answer:

- DFT (Density Functional Theory): Calculate HOMO-LUMO gaps to assess electron-withdrawing/donating effects of substituents (e.g., 9-chloro vs. methoxy groups). Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

- Molecular Docking: Simulate binding interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity). PyMOL or AutoDock Vina models the triazole-thioacetic acid moiety’s role in hydrogen bonding .

- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronegativity or steric bulk with bioactivity data to guide synthetic prioritization .

How should researchers design stability studies under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Mass Balance: Ensure total degradation products + intact compound = 100% (±5%) to validate analytical method accuracy .

Data Analysis and Interpretation

How can conflicting results in antimicrobial assays be addressed?

Methodological Answer:

- Standardize Assay Conditions: Use CLSI (Clinical and Laboratory Standards Institute) guidelines for agar diffusion or broth microdilution. Include positive controls (e.g., fluconazole for fungi) .

- Check for Synergism/Antagonism: Combine with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .

- Statistical Validation: Apply Student’s t-test or Mann-Whitney U-test (for non-normal distributions) to confirm significance (p < 0.05) .

Experimental Design Considerations

What controls are essential in evaluating cytotoxicity vs. therapeutic efficacy?

Methodological Answer:

- Negative Controls: Untreated cells (e.g., HEK293 for non-cancer lines) and solvent-only treatments (e.g., DMSO at <0.1% v/v).

- Positive Controls: Reference drugs (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).

- Dose Range: Use 5–7 concentrations spanning 0.1–100 µM to establish IC₅₀/EC₅₀ values via nonlinear regression .

Advanced Structural Modification Strategies

How can the methoxyphenyl group be modified to enhance target selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or hydroxyl (for hydrogen bonding).

- Positional Isomerism: Synthesize 3-methoxyphenyl or 2-methoxyphenyl analogs to probe steric effects .

- Pharmacophore Mapping: Use X-ray crystallography or NMR-based binding studies to identify critical interaction points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.